Cyclopropylmethyl (tridecyloxy)acetate
Description
Cyclopropylmethyl (tridecyloxy)acetate is an ester derivative characterized by a cyclopropylmethyl group attached to an acetate backbone, which is further linked to a tridecyloxy (13-carbon ether) chain. Its molecular structure combines a strained cyclopropane ring, a flexible tridecyloxy chain, and an ester functional group.
Properties
CAS No. |
60128-21-4 |
|---|---|
Molecular Formula |
C19H36O3 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
cyclopropylmethyl 2-tridecoxyacetate |
InChI |
InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-15-21-17-19(20)22-16-18-13-14-18/h18H,2-17H2,1H3 |
InChI Key |
LJDRFYIEWFHEMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCC(=O)OCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl (tridecyloxy)acetate typically involves the reaction of cyclopropylmethyl bromide with tridecyloxyacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent production quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropylmethyl (tridecyloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclopropylmethyl derivatives.
Scientific Research Applications
Cyclopropylmethyl (tridecyloxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropylmethyl (tridecyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between Cyclopropylmethyl (tridecyloxy)acetate and related compounds:
Key Findings from Comparative Studies
Lipophilicity and Solubility: The tridecyloxy chain in this compound likely enhances its lipophilicity compared to shorter-chain analogs like methyl tridecanoate . However, the ether linkage may reduce hydrolytic stability relative to ester-only structures. In contrast, tert-Butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride exhibits improved water solubility due to its ionic hydrochloride salt and polar amino group, making it more suitable for drug formulation .
This contrasts with the acetate-based target compound, which is likely more inert. Methyl 2-chloro-2-cyclopropylideneacetate’s cyclopropylidene group introduces ring strain and reactivity, making it prone to ring-opening reactions—a property absent in the saturated cyclopropane of the target compound .
However, its long alkyl chain may limit bioavailability unless engineered into prodrugs or lipid-based delivery systems .
Synthetic Utility: Methyl tridecanoate’s simplicity and commercial availability make it a benchmark for ester-based applications, while the target compound’s complex structure may require specialized synthesis routes, such as coupling tridecyloxyacetic acid with cyclopropylmethyl alcohol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
